molecular formula C19H22N2O5S B247894 1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B247894
M. Wt: 390.5 g/mol
InChI Key: KEPFGDFCAGTFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as MBP, is a chemical compound that has been extensively studied for its potential use in scientific research. MBP belongs to the class of piperazine-based compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of PKC, which is a family of serine/threonine kinases that play a key role in cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit PKC activity, induce apoptosis in cancer cells, and inhibit platelet aggregation. This compound has also been found to have potential therapeutic applications in the treatment of cancer, inflammation, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied for its potential use in scientific research and has been found to exhibit a range of biochemical and physiological effects. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and may exhibit non-specific effects at low concentrations.

Future Directions

There are several future directions for the study of 1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One potential area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the evaluation of the therapeutic potential of this compound in animal models of cancer, inflammation, and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the role of PKC in cell signaling and disease pathogenesis warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research. It has been extensively studied for its potential use in the treatment of cancer, inflammation, and cardiovascular diseases. This compound exhibits a range of biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and inhibition of platelet aggregation. While there are some limitations to the use of this compound in lab experiments, its potential therapeutic applications and well-characterized structure make it a valuable tool for studying the role of PKC in disease pathogenesis.

Synthesis Methods

The synthesis of 1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 2-methoxybenzoic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to form this compound. The purity of this compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C (PKC) activity, the induction of apoptosis in cancer cells, and the inhibition of platelet aggregation. This compound has also been found to have potential therapeutic applications in the treatment of cancer, inflammation, and cardiovascular diseases.

properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O5S/c1-25-15-7-9-16(10-8-15)27(23,24)21-13-11-20(12-14-21)19(22)17-5-3-4-6-18(17)26-2/h3-10H,11-14H2,1-2H3

InChI Key

KEPFGDFCAGTFBY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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